molecular formula C21H16FN3O2S B12022511 4-(2-(Anilinocarbothioyl)carbohydrazonoyl)phenyl 2-fluorobenzoate CAS No. 765909-02-2

4-(2-(Anilinocarbothioyl)carbohydrazonoyl)phenyl 2-fluorobenzoate

Cat. No.: B12022511
CAS No.: 765909-02-2
M. Wt: 393.4 g/mol
InChI Key: FSNHBDVNZUNVEP-OEAKJJBVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(Anilinocarbothioyl)carbohydrazonoyl)phenyl 2-fluorobenzoate typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:

    Formation of the Anilinocarbothioyl Intermediate: This step involves the reaction of aniline with carbon disulfide and hydrazine to form the anilinocarbothioyl intermediate.

    Coupling with Fluorobenzoate: The intermediate is then reacted with 2-fluorobenzoic acid or its derivatives under specific conditions to form the final product.

The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product’s formation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general principles of organic synthesis, such as batch processing and the use of automated reactors, may be applied to scale up the production if needed.

Chemical Reactions Analysis

Types of Reactions

4-(2-(Anilinocarbothioyl)carbohydrazonoyl)phenyl 2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzoate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(2-(Anilinocarbothioyl)carbohydrazonoyl)phenyl 2-fluorobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(Anilinocarbothioyl)carbohydrazonoyl)phenyl 2-fluorobenzoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(Anilinocarbothioyl)carbohydrazonoyl)phenyl 2-fluorobenzoate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties

Properties

CAS No.

765909-02-2

Molecular Formula

C21H16FN3O2S

Molecular Weight

393.4 g/mol

IUPAC Name

[4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 2-fluorobenzoate

InChI

InChI=1S/C21H16FN3O2S/c22-19-9-5-4-8-18(19)20(26)27-17-12-10-15(11-13-17)14-23-25-21(28)24-16-6-2-1-3-7-16/h1-14H,(H2,24,25,28)/b23-14+

InChI Key

FSNHBDVNZUNVEP-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3F

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3F

Origin of Product

United States

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